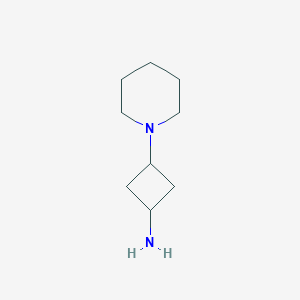

3-(1-Piperidinyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFYUJKIUDIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Cyclobutane and Piperidine Motifs in Chemical Research

The value of 3-(1-Piperidinyl)cyclobutanamine in chemical and pharmaceutical research is rooted in the well-established importance of its foundational components: the cyclobutane (B1203170) core and the piperidine (B6355638) ring.

The cyclobutane motif, a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique structural and physicochemical properties. nih.govnih.gov Its three-dimensional, puckered nature offers a distinct advantage over more planar structures, allowing for the precise spatial arrangement of functional groups. nih.gov This can be crucial for optimizing interactions with biological targets. Cyclobutane rings are known to enhance metabolic stability, a critical factor in drug design, and can act as bioisosteres for other groups, such as alkenes or larger cyclic systems, helping to fine-tune a molecule's properties. nih.govru.nlconsensus.app The introduction of a cyclobutane scaffold can also lead to conformational restriction, locking a molecule into a more bioactive conformation. ru.nl

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of drug discovery. exlibrisgroup.comarizona.eduugent.be This motif is present in a vast number of FDA-approved drugs, highlighting its versatility and favorable properties. enamine.net Piperidine and its derivatives are key building blocks in the synthesis of a wide array of medicinal agents, including those targeting the central nervous system, as well as anticancer, antihistamine, and anticoagulant therapies. exlibrisgroup.comarizona.eduugent.be The presence of the nitrogen atom in the piperidine ring can significantly influence a compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and pharmacokinetic profiles. enamine.net

The combination of the rigid, three-dimensional cyclobutane scaffold with the versatile, nitrogen-containing piperidine ring in this compound creates a molecule with the potential for novel biological activities and improved drug-like properties.

Historical Context of Cyclobutanamine and Piperidinylcyclobutane Synthesis

While specific historical data for the synthesis of 3-(1-Piperidinyl)cyclobutanamine is not extensively documented in mainstream literature, the development of synthetic routes to its core structures, cyclobutanamines and piperidinyl-substituted rings, provides a relevant backdrop.

The synthesis of cyclobutane (B1203170) derivatives has historically presented significant challenges due to the inherent ring strain of the four-membered ring. calstate.edu Early methods often involved photochemical [2+2] cycloadditions, which, while effective, can have limitations in terms of substrate scope and stereocontrol. nih.govresearchgate.netorganic-chemistry.org Over the years, a variety of synthetic strategies have been developed to construct the cyclobutane core, including ring expansions of cyclopropylcarbinyl precursors and intramolecular cyclizations. nih.gov More recent advancements have focused on transition-metal-catalyzed [2+2] cycloadditions and C-H activation strategies, offering more efficient and stereoselective routes to functionalized cyclobutanes. calstate.edunih.gov The synthesis of cyclobutanone (B123998) derivatives, which can serve as key intermediates for producing cyclobutanamines, has also been a focus of methodological development. rsc.orgorientjchem.orgorganic-chemistry.org

The incorporation of piperidine (B6355638) moieties into molecules is a well-established practice in organic synthesis. Common methods include the reduction of corresponding pyridine (B92270) precursors or the alkylation of piperidine itself with a suitable electrophile. The synthesis of piperidine-containing drugs has a long history, with many established protocols for creating diverse derivatives. exlibrisgroup.comugent.be

The synthesis of a molecule like this compound would likely involve the coupling of a pre-formed piperidine ring with a cyclobutane precursor. A plausible approach would be the reductive amination of a cyclobutanone with piperidine or the nucleophilic substitution of a suitable leaving group on the cyclobutane ring by piperidine.

Current Research Challenges and Opportunities for 3 1 Piperidinyl Cyclobutanamine

Approaches to Cyclobutane Ring Construction in this compound Synthesis

The construction of the cyclobutane ring is a critical aspect of synthesizing this compound. Several classical and modern synthetic methods are employed to create this strained four-membered ring system.

[2+2] Cycloaddition Strategies for Enantioenriched Cyclobutane Derivatives

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings, offering a high degree of control over stereochemistry, which is crucial for medicinal chemistry applications. nih.govharvard.eduscribd.com These reactions involve the combination of two two-carbon units to form the four-membered ring.

Photochemical [2+2] cycloadditions, often utilizing enones in their triplet excited state, are a common method for constructing cyclobutanes. scribd.com The regioselectivity of these intermolecular reactions is typically governed by electronic factors, favoring a head-to-tail arrangement. scribd.com For instance, the synthesis of cyclobutane-containing natural products has been achieved using intermolecular [2+2] cycloadditions mediated by energy transfer strategies. nih.gov

Furthermore, the development of catalytic, enantioselective [2+2] cycloadditions has enabled the synthesis of enantioenriched cyclobutane derivatives. nih.gov For example, chiral catalysts can be employed to induce asymmetry in the cycloaddition process, leading to the formation of a single enantiomer of the cyclobutane product. nih.gov This is particularly important in drug development, where a specific stereoisomer often exhibits the desired pharmacological activity. High-pressure conditions have also been shown to promote [2+2] cycloaddition reactions, leading to the formation of cyclobutane libraries with diverse substitution patterns. ru.nlresearchgate.net

C1-Bisnucleophile Methodologies for Carbocycle Synthesis

Novel methods for the synthesis of four-membered carbocycles have been developed using C1-bisnucleophiles. scholaris.cascholaris.ca These approaches offer new strategies for creating functionalized cyclobutanes. scholaris.cascholaris.ca One such method involves the formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives to produce borylated cyclobutanols. scholaris.cascholaris.caresearchgate.net These borylated intermediates are versatile and can be further derivatized. scholaris.cascholaris.caresearchgate.net

Introduction of the Piperidine Moiety in this compound Synthesis

Once the cyclobutane core is established, the next critical step is the introduction of the piperidine ring. This can be achieved through various synthetic transformations.

Condensation Reactions with Cyclobutanedione Derivatives

A common strategy for introducing the piperidine moiety involves the reaction of a suitably functionalized cyclobutane with piperidine itself. For example, a cyclobutanone (B123998) derivative can undergo reductive amination with piperidine. This two-step process first involves the formation of an enamine or iminium ion intermediate, which is then reduced to the final amine.

Alternatively, the synthesis of spirocyclic piperidines attached to a cyclobutane ring has been developed. whiterose.ac.uk One approach involves the creation of a cyclobutyl trifluoroborate salt which can then undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, with aromatic bromides. whiterose.ac.uk Subsequent N-functionalization can then be carried out to complete the synthesis of the desired spirocyclic structure. whiterose.ac.uk

The synthesis of piperidine derivatives, in general, can be achieved through various methods, including the hydrogenation of pyridine (B92270) rings, cyclization of amino alcohols, and multicomponent reactions. nih.govorganic-chemistry.org These methods provide a toolbox for chemists to construct the piperidine ring system found in this compound and related molecules.

Reaction Pathways and Transformation Mechanisms of Cyclobutane Amine Derivatives

The synthesis and transformation of cyclobutane amine derivatives often proceed through pathways that accommodate the unique stereoelectronic properties of the four-membered ring. A key mechanistic feature in the formation of substituted cyclobutanes is the involvement of 1,4-biradical intermediates. nih.govacs.org For instance, the stereospecific synthesis of cyclobutanes can be achieved through the contraction of pyrrolidine (B122466) rings. acs.org This process involves the formation of a 1,1-diazene intermediate, followed by the release of nitrogen gas to generate a singlet 1,4-biradical. acs.org The subsequent barrierless collapse of this biradical intermediate leads to the formation of the cyclobutane ring with retention of stereochemistry. acs.org

Another significant pathway involves [2+2] cycloaddition reactions, which are fundamental for constructing the cyclobutane skeleton. nih.govbaranlab.org These reactions can be initiated photochemically or catalyzed by transition metals. baranlab.org The mechanism of thermal rearrangements of cyclobutane derivatives has also been studied, often proceeding in a stepwise manner via a butane-1,4-diyl intermediate rather than through a symmetry-forbidden concerted pathway. thieme-connect.de

The reaction pathways are heavily influenced by the substituents on the ring. In the case of donor-acceptor cyclopropanes, which share the characteristic of ring strain with cyclobutanes, ring-opening reactions can occur via a formal aza-[4+3]-cycloaddition, highlighting how functional groups can direct reaction mechanisms. nih.gov

Functional Group Interconversions on the Cyclobutane Ring

Functional group interconversion (FGI) is a critical strategy for elaborating the structure of the cyclobutane core in derivatives like this compound. solubilityofthings.com These transformations allow for the conversion of one functional group into another, enabling the synthesis of diverse analogs. solubilityofthings.comresearchgate.net Common interconversions applicable to the cyclobutane system often start from more readily available precursors, such as cyclobutanones or cyclobutane carboxylic acids.

For example, a carbonyl group on the cyclobutane ring can be transformed into an amine via reductive amination. An ester group can be converted to a primary amine through a Curtius rearrangement. acs.org Alcohols on the cyclobutane ring can be converted into better leaving groups, such as tosylates or mesylates, which can then be displaced by nucleophiles like azides or cyanides. ub.eduvanderbilt.edu Subsequent reduction of the azide (B81097) or nitrile group yields an amine. vanderbilt.edu These conversions are summarized in the table below.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Alcohol (-OH) | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₂O | Amine (-NH₂) (via Curtius Rearrangement) |

| Ketone (=O) | NH₂OH, then H₂, Ni | Amine (-NH₂) (via oxime reduction) |

| Halide (-X) | KCN, then LiAlH₄ | Aminomethyl (-CH₂NH₂) |

This table presents common functional group interconversions relevant to the synthesis of cyclobutane amine derivatives.

C–H functionalization represents a more advanced strategy, where a directing group on the cyclobutane ring facilitates the selective conversion of a C–H bond into a C-C or C-heteroatom bond, bypassing the need for pre-installed functional groups. acs.org

Reactivity of the Piperidinyl Moiety in this compound

The piperidinyl moiety in this compound is a secondary amine integrated into a saturated heterocyclic ring. The nitrogen atom possesses a lone pair of electrons, making it a significant center of basicity and nucleophilicity. masterorganicchemistry.com As a tertiary amine, its nucleophilicity is generally higher than that of primary or secondary amines due to the electron-donating effect of the alkyl groups, though this can be tempered by steric hindrance. masterorganicchemistry.com

Computational studies on related piperidyne intermediates show that the nitrogen heteroatom significantly influences the electronic structure and reactivity of the ring system through inductive effects. escholarship.org This polarizing effect can be transmitted through the molecular framework, potentially influencing the reactivity of the cyclobutane ring itself.

Ring-Opening and Rearrangement Reactions of Cyclobutane Derivatives

A hallmark of cyclobutane chemistry is the propensity of the four-membered ring to undergo ring-opening and rearrangement reactions, driven by the relief of inherent angle and torsional strain (approximately 26 kcal/mol). researchgate.netmasterorganicchemistry.com These transformations can be initiated under a variety of conditions, including thermal, photochemical, acidic, basic, and oxidative or reductive environments. researchgate.net

Ring-Opening Reactions:

Hydrogenation: Catalytic hydrogenation with catalysts like Ni or Pt can cleave the cyclobutane ring to form an acyclic alkane, although this typically requires more forcing conditions than for cyclopropanes. pharmaguideline.com

Halogenation: In the dark, halogens like bromine can add across a C-C bond of the cyclobutane ring to give 1,4-dihalobutanes. pharmaguideline.com

Acid-Catalyzed Opening: Strong acids can protonate a substituent, initiating a ring-opening cascade to form more stable carbocationic intermediates, which can then be trapped by nucleophiles.

Rearrangement Reactions:

Thermal Rearrangements: Upon heating, cyclobutane derivatives can rearrange. For example, vinylcyclobutane undergoes rearrangement to cyclohexene. While this compound lacks the vinyl group, appropriately substituted derivatives could undergo analogous skeletal reorganizations. thieme-connect.de

Cationic Rearrangements: Reactions that generate a positive charge on the cyclobutane ring or on an adjacent atom can lead to ring contraction (forming cyclopropylcarbinyl systems) or ring expansion, driven by the formation of a more stable carbocation. thieme-connect.de

Ring Contraction: The contraction of pyrrolidines to form cyclobutanes represents a related rearrangement process where a five-membered ring converts to a four-membered ring. nih.govacs.org

The presence of the amino and piperidinyl groups can influence these reactions by directing bond cleavage or by participating in the reaction mechanism, for example, through the formation of charged intermediates.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Selectivity is a cornerstone of modern organic synthesis, and reactions involving multifunctional molecules like this compound must address these challenges.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the target molecule, there are two distinct amine functionalities: a primary amine and a tertiary piperidinyl amine. The primary amine is generally more reactive towards acylation with reagents like acid chlorides or anhydrides. The tertiary amine, being more basic, is more likely to be protonated first. This difference allows for selective transformations. For example, protection of the primary amine would allow for subsequent reactions involving the piperidinyl nitrogen, or vice versa. Substrate properties and reaction conditions (e.g., catalyst, temperature) can be tuned to favor one reaction pathway over another. nih.gov

Regioselectivity: This concerns the site of a reaction. In C-H functionalization of the cyclobutane ring, the position of arylation or other substitutions would be directed by the existing amino groups. acs.org Similarly, in cycloaddition reactions to form the cyclobutane ring, the orientation of the reacting partners is crucial. For instance, the cycloaddition of an enamine with an electron-withdrawing group-activated alkene can lead to specific regioisomers, with the outcome predictable based on the electronic nature of the substituents. researchgate.net

Stereoselectivity: This relates to the formation of a specific stereoisomer. Many synthetic routes to cyclobutanes, such as those proceeding via 1,4-biradicals formed from pyrrolidine contraction, are noted for their high degree of stereoretention. nih.govacs.org In reactions involving the existing stereocenters of this compound, the substituents will direct incoming reagents to a particular face of the molecule (diastereoselectivity). For example, reduction of a ketone precursor to a cyclobutanol (B46151) would likely be influenced by the steric bulk of the piperidinyl group, favoring hydride attack from the less hindered face.

Studies on the Electrophilic and Nucleophilic Character of this compound

The chemical character of this compound is predominantly nucleophilic, owing to the lone pairs of electrons on its two nitrogen atoms.

Nucleophilic Character:

Nitrogen Nucleophiles: Both the primary amine (-NH₂) and the tertiary piperidinyl nitrogen are nucleophilic centers. The primary amine can participate in reactions such as acylation, alkylation, and formation of imines with aldehydes and ketones. The piperidinyl nitrogen is also a potent nucleophile, readily undergoing alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com The relative nucleophilicity can be influenced by steric hindrance and solvent effects. In general, secondary amines like piperidine are often more nucleophilic than primary amines. masterorganicchemistry.com

Factors Influencing Nucleophilicity: The nucleophilicity of the amines can be modulated by electron-withdrawing or electron-donating groups elsewhere in the molecule. In this case, both amine groups are attached to a simple alkyl framework, so their intrinsic nucleophilicity is maintained.

Electrophilic Character:

Induced Electrophilicity: The molecule itself does not possess a strong electrophilic center. However, electrophilic character can be induced at the carbon atoms of the cyclobutane ring. This is typically achieved by converting one of the substituents into a good leaving group. For example, if the primary amine were converted into a diazonio group (-N₂⁺) or if a hydroxyl precursor were converted to a sulfonate ester (-OTs), the adjacent carbon would become electrophilic and susceptible to attack by nucleophiles in an S_N2 reaction. vanderbilt.edu

Ring Strain: The inherent strain of the cyclobutane ring can contribute to its reactivity towards nucleophilic attack in ring-opening reactions, where the relief of strain provides a thermodynamic driving force. researchgate.net In such cases, the carbon atoms of the ring act as electrophilic sites.

Derivatization Strategies and Functionalization of 3 1 Piperidinyl Cyclobutanamine Scaffolds

Methods for Derivatization of Primary, Secondary, and Tertiary Amines within the Compound

The derivatization of 3-(1-Piperidinyl)cyclobutanamine primarily targets the highly reactive primary amine on the cyclobutane (B1203170) ring. The tertiary amine of the piperidine (B6355638) ring is generally unreactive under common derivatization conditions. The process of derivatization involves replacing a labile hydrogen on the primary amine with a new functional group to enhance molecular stability or properties. iu.edu

Common methods for derivatizing the primary amine include:

Acylation: This is a frequent strategy involving the reaction of the primary amine with acylating agents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides (e.g., benzoyl chloride, pivaloyl chloride). iu.educalstate.edu This reaction converts the primary amine into a more stable amide linkage. For instance, acetylation or benzoylation can be performed to protect the amine or to build more complex molecular architectures. calstate.edu

Silylation: This method is especially useful for increasing the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edu Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the primary amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edu

Alkylation: While less common for simple derivatization, alkylation can be achieved using specific reagents. For example, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to form dimethylaminomethylene derivatives with primary amines. iu.edu

The tertiary amine on the piperidine ring lacks a reactive hydrogen and does not typically undergo these derivatization reactions, providing a point of chemical stability within the scaffold.

Table 1: Common Derivatization Reactions for the Primary Amine of this compound

Generation of Bifunctional Intermediates for Further Elaboration

The this compound scaffold is well-suited for the generation of bifunctional intermediates, which are crucial in medicinal chemistry for creating libraries of related compounds. The strategy involves modifying one of the functional groups to create a new reactive handle, allowing for subsequent chemical modifications. This approach is central to fragment-based drug discovery (FBDD), where simple scaffolds are elaborated to optimize interactions with biological targets. nih.gov

A primary method for generating a bifunctional intermediate is the conversion of the primary amine into a stable, yet versatile, functional group. For example, reacting the primary amine with a carboxylic acid or sulfonyl chloride creates an amide or sulfonamide, respectively. The resulting molecule now possesses the stable tertiary amine of the piperidine ring and a newly formed amide or sulfonamide group. These intermediates have two key features for further elaboration:

The Piperidine Nitrogen: The tertiary amine can be targeted for quaternization or other reactions, although this is less common.

The New Functional Group: The amide or sulfonamide provides a site for introducing further diversity. For instance, if the acylating or sulfonylating agent used contained another reactive group (e.g., a halogenated phenyl ring), this group could be used in cross-coupling reactions.

The development of synthetic strategies around key intermediates, such as those derived from cyclobutane scaffolds, allows for the creation of diverse functional groups with accessible growth vectors for further chemical exploration. nih.gov This late-stage functionalization is a powerful tool in drug discovery, enabling rapid structural modifications to improve pharmacological properties. rsc.org

Introduction of Diverse Chemical Functionalities via Derivatization

Derivatization of the this compound scaffold, primarily at the primary amine, allows for the introduction of a wide array of chemical functionalities. This versatility is essential for exploring chemical space in drug discovery programs. nih.govrsc.org By choosing different derivatizing agents, chemists can systematically alter the properties of the parent molecule.

Key functional groups that can be introduced include:

Amides: Reaction with a diverse set of carboxylic acids (or their activated acyl chloride/anhydride forms) yields a library of amides. This introduces groups that can act as hydrogen bond donors and acceptors, significantly influencing biological interactions.

Sulfonamides: Using various sulfonyl chlorides, a range of sulfonamides can be synthesized. Sulfonamides are a common functional group in many approved drugs.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can introduce urea (B33335) or thiourea (B124793) functionalities, respectively, which are also important in medicinal chemistry for their hydrogen bonding capabilities.

This strategy was exemplified in the development of a 3D cyclobutane fragment library, where a key intermediate was used to synthesize amines, amides, and sulfonamides, thereby achieving significant chemical diversity from a single scaffold. nih.gov The ability to rapidly synthesize a library of molecules through such derivatization is a significant advantage in modern drug discovery. rsc.org

Table 2: Examples of Functionalities Introduced via Derivatization

Derivatization for Enhanced Analytical Selectivity and Sensitivity

In analytical chemistry, derivatization is a crucial technique for modifying an analyte to improve its detection by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). libretexts.org Aliphatic amines such as this compound often lack a native chromophore or fluorophore, making them difficult to detect with high sensitivity using common UV-Vis or fluorescence detectors. sigmaaldrich.com

Derivatization addresses this limitation by chemically attaching a "tag" to the molecule. libretexts.org For this compound, the primary amine is the ideal site for such a reaction.

Strategies for Enhanced Analytical Detection:

Introduction of Chromophores: Reacting the primary amine with a reagent containing a highly conjugated aromatic system allows the derivative to be detected by HPLC with UV-Vis detection. A classic example is derivatization with 2,4-dinitrofluorobenzene (FDNB), which attaches a dinitrophenyl group to the amine. libretexts.org

Introduction of Fluorophores: For even greater sensitivity, fluorescent tags can be introduced. Reagents like dansyl chloride or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to yield highly fluorescent derivatives, enabling detection at very low concentrations by HPLC with fluorescence detection (HPLC-FLD). sigmaaldrich.comnih.gov

Improving Chromatographic Behavior: Derivatization can significantly improve peak shape and retention in chromatography. For GC-MS, converting the polar primary amine to a less polar TMS derivative increases volatility and reduces tailing, leading to sharper, more symmetrical peaks. iu.edu For reversed-phase HPLC, derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation from other polar compounds. libretexts.orgscispace.com

By selecting the appropriate derivatizing agent, analysts can dramatically improve the selectivity and sensitivity of methods for quantifying this compound in various matrices. nih.gov

Table of Mentioned Compounds

Theoretical and Computational Chemistry Approaches to 3 1 Piperidinyl Cyclobutanamine

Molecular Modeling and Simulation Techniques for Structural Analysis

Molecular modeling and simulation are essential for exploring the three-dimensional structure and dynamic behavior of 3-(1-Piperidinyl)cyclobutanamine. These techniques utilize classical mechanics to model the interactions between atoms, offering insights into the molecule's preferred shapes and movements over time.

Molecular Dynamics (MD) simulations, for instance, can track the atomic motions of the molecule, revealing its conformational flexibility. researchgate.net For this compound, MD studies would analyze the puckering of the cyclobutane (B1203170) ring and the chair-boat interconversion of the piperidine (B6355638) ring. nih.govresearchgate.net Such simulations provide a detailed picture of the molecule's structural landscape, which is crucial for understanding its interaction with biological targets like proteins. nih.govnih.gov Conformational analysis of related cyclobutane-derived diamines has been effectively evaluated using a combination of computational methods and experimental techniques like X-ray diffraction, highlighting the power of these integrated approaches. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy by solving approximations of the Schrödinger equation. DFT is widely used for its favorable balance between computational cost and accuracy in predicting the electronic structure and energetic properties of molecules. nih.gov

For this compound, DFT calculations are employed to obtain precise information about its geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to perform these calculations. irjweb.comrsc.org This level of theory has proven effective for studying related nitrogen-containing heterocycles and strained ring systems, providing reliable data on the molecule's fundamental characteristics. nih.govacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. thaiscience.infoyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the lone pair of electrons on the nitrogen atoms would be major contributors to the HOMO, making these sites likely centers of nucleophilic attack. DFT calculations can precisely quantify the energies of these orbitals and derive global reactivity descriptors.

| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Indicates electron-donating capability (nucleophilicity), primarily from nitrogen lone pairs. |

| ELUMO | 1.5 to 2.5 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (η) | 8.0 to 9.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 4.0 to 4.5 | Measures resistance to change in electron distribution; higher values indicate greater stability. acs.org |

| Electrophilicity Index (ω) | 0.5 to 0.8 | Quantifies the propensity of the molecule to accept electrons. acs.org |

DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition states, and calculate activation energies, thereby predicting the most favorable reaction pathway. nih.govacs.org

For the synthesis or functionalization of this compound, computational studies can model various potential routes. For example, in a reaction involving nucleophilic substitution at the amine, DFT could be used to compare a concerted (one-step) versus a stepwise mechanism. By calculating the energy barriers for each path, the model can predict which mechanism is kinetically favored. This approach has been successfully used to understand the stereoselective synthesis of cyclobutanes, where DFT calculations rationalized the formation of the observed product by identifying a rate-determining step involving the formation of a 1,4-biradical intermediate. nih.govacs.org

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Interpretation |

|---|---|---|

| N-Alkylation (SN2 Mechanism) | 15 - 20 | A plausible pathway with a moderate energy barrier. |

| Ring Opening of Cyclobutane | > 40 | A high energy barrier suggests this pathway is unlikely under normal conditions. |

| Acylation at Primary Amine | 10 - 15 | A kinetically favorable reaction pathway. |

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. The molecule possesses significant flexibility, primarily from the piperidine ring, which can adopt chair, twist-boat, and boat conformations, and the cyclobutane ring, which undergoes ring-puckering. montclair.edursc.org

Quantum chemical calculations can accurately determine the geometries of these various conformers and their relative stabilities. For instance, studies on N-methyl piperidine have used DFT to identify chair and twist structures and calculate the energetic barrier between them. rsc.org Similarly, high-level computational methods have been used to determine the inversion barrier for the ring-puckering motion in cyclobutane. researchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

| Conformer Feature | Relative Energy (kcal/mol) | Note |

|---|---|---|

| Piperidine (Chair) | 0.0 (Reference) | The most stable conformation for the piperidine ring. |

| Piperidine (Twist-Boat) | ~5-6 | Significantly higher in energy than the chair form. rsc.org |

| Cyclobutane (Puckered) | 0.0 (Reference) | The non-planar puckered form is more stable than the planar form. |

| Cyclobutane (Planar Transition State) | ~1.5 | Represents the energy barrier for ring inversion. researchgate.net |

Application of Computational Chemistry in Reaction Design and Optimization

Beyond analysis, computational chemistry is a powerful tool for the proactive design and optimization of chemical syntheses. nih.gov By modeling potential reaction pathways in silico, chemists can assess the feasibility of a synthetic route before committing laboratory resources. This approach is particularly valuable for creating libraries of complex molecules like cyclobutane fragments for drug discovery. nih.gov

In the context of synthesizing this compound, computational methods could be used to:

Screen Precursors and Reagents: Evaluate a range of starting materials to predict which will give the highest yield.

Optimize Reaction Conditions: Model the effect of temperature, solvent, and catalysts on reaction rates and selectivity.

Predict Side Reactions: Identify potential byproducts by calculating the activation energies for competing reaction pathways.

This predictive power accelerates the development of efficient, scalable, and robust synthetic routes for novel chemical entities. whiterose.ac.uk

Machine Learning Approaches in Chemical Structure-Reactivity Prediction

Machine learning (ML) is revolutionizing the field of predictive chemistry by enabling the rapid prediction of molecular properties and reactivity from large datasets. chimia.chnih.gov Instead of relying solely on first-principles calculations, ML models learn complex relationships between a molecule's structure and its behavior.

For a compound like this compound, ML models can be trained to predict a wide range of properties. These models often use molecular descriptors, which can be simple structural features or more complex properties derived from quantum chemical calculations, as input. chimia.chmdpi.com For example, an ML model could be developed to predict the N-dealkylation of various amines, a key metabolic pathway, by learning from a dataset of known substrates. mdpi.com Such models can be used for high-throughput screening to identify molecules with desired reactivity profiles, significantly accelerating the process of reaction development and drug discovery. cmu.eduyoutube.com

Advanced Analytical Techniques for the Research and Characterization of 3 1 Piperidinyl Cyclobutanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the precise atomic arrangement of a molecule. For a compound like 3-(1-Piperidinyl)cyclobutanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would be essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Multi-dimensional NMR)

NMR spectroscopy would be the most powerful tool for elucidating the complex structure of this compound, including its stereochemistry.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the piperidine (B6355638) ring, and the amine group. The chemical shifts and coupling constants of the cyclobutane protons would be crucial for determining the cis/trans isomeric relationship between the piperidinyl and amino substituents. Protons on the piperidine ring would likely appear as a series of multiplets.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the cyclobutane and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital to assign the ¹³C signals by correlating them to their attached protons and to neighboring protons, respectively, thus confirming the connectivity of the entire molecule.

Without experimental data, a table of expected chemical shifts cannot be provided.

Mass Spectrometry (MS, GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

MS: Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion peak, which would confirm the molecular weight of this compound.

GC-MS and LC-MS: Coupling chromatography with mass spectrometry would allow for the separation of the compound from any impurities or isomers before mass analysis. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of the piperidine ring or fragments of the cyclobutane ring.

High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound, which is a critical step in its identification.

A table of characteristic mass fragments is not available due to the lack of experimental studies.

Infrared and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching vibrations for both the amine and the piperidine moiety, and C-H stretching and bending vibrations for the aliphatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Specific vibrational frequencies have not been reported for this compound.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is indispensable for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC) and Two-dimensional GC

GC: Gas chromatography could be employed to determine the volatility and purity of the compound. The retention time would be a characteristic property under specific column and temperature conditions. Flame ionization detection (FID) would be suitable for quantification.

Two-dimensional GC (GCxGC): For complex mixtures or to achieve higher resolution separation of isomers, GCxGC could be utilized, providing a more detailed purity profile.

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds.

LC, HPLC, UPLC: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) would be the methods of choice for purity assessment and for the separation of the cis and trans isomers of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an amine modifier) would likely be used. The retention times and peak areas would be used to quantify the purity and the isomeric ratio. Chiral chromatography could also be employed to separate enantiomers if the compound is chiral.

As no experimental chromatograms are available in the literature, data on retention times and separation conditions cannot be presented.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the synthesis and analysis of chiral compounds. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary and robust technique for this purpose. uma.eswindows.net The fundamental principle involves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). windows.netmdpi.com These CSPs create a transient diastereomeric association with the individual enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification.

For chiral amines that may lack a strong chromophore for UV detection, a pre-column derivatization strategy is often employed. This approach involves reacting the amine with a derivatizing agent to introduce a chromophoric tag, enhancing detection sensitivity. A notable example, while not on the target molecule itself, is the development of a chiral HPLC method for estimating the enantiomeric impurity in piperidin-3-amine (B1201142). nih.gov In that study, para-toluene sulfonyl chloride (PTSC) was used as a derivatizing agent in the presence of a base. This method was validated according to International Conference on Harmonization (ICH) guidelines, demonstrating its precision, accuracy, and robustness. nih.gov

The successful separation yielded a resolution of greater than 4.0 between the two derivatized enantiomers, showcasing the efficacy of the technique. nih.gov Such a method provides a direct template for the development of an analogous assay for this compound. The selection of the appropriate CSP, such as polysaccharide-based columns (e.g., Chiralpak series), and optimization of the mobile phase are key to achieving baseline separation. windows.netnih.gov

Table 1: Example Parameters for Chiral HPLC Method Development for Piperidine Analogs nih.gov

| Parameter | Specification |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Derivatization Agent | para-Toluene Sulfonyl Chloride (PTSC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Achieved Resolution (R) | > 4.0 |

This table is based on a method developed for piperidin-3-amine and serves as a representative model for developing a method for this compound.

Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

For cyclobutane-containing compounds, XRD is instrumental in defining the puckering of the four-membered ring, which is typically non-planar, and confirming the relative stereochemistry of substituents (cis/trans). For instance, X-ray crystal structure analysis of various 1,2-disubstituted and other complex cyclobutane derivatives has been reported, revealing detailed conformational and configurational information. researchgate.netresearchgate.netacs.org In one study, the crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid was solved, providing exact bond lengths and confirming the influence of an intramolecular hydrogen bond on its reactivity. rsc.org

To perform this analysis on this compound, a suitable single crystal of the compound or a salt thereof would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are then used to calculate an electron density map, from which the atomic positions can be determined and the full molecular structure elucidated. nih.gov This provides unambiguous proof of the compound's stereochemistry and solid-state conformation. In cases where suitable single crystals are difficult to obtain, structure determination from powder XRD data, often combined with other techniques, presents a viable alternative. cardiff.ac.ukresearchgate.netrsc.orgnih.gov

Table 2: Representative Crystallographic Data for a Cyclobutane Derivative rsc.org

| Parameter | Value |

|---|---|

| Compound | Cyclobut-1-ene-1,2-dicarboxylic acid |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 5.551 ± 0.002 |

| b (Å) | 13.541 ± 0.005 |

| c (Å) | 8.714 ± 0.003 |

| β (°) | 98.91 ± 0.03 |

| Z (Molecules/Unit Cell) | 4 |

This table presents data for a reference cyclobutane-containing molecule to illustrate the type of information obtained from an X-ray diffraction study.

Applications of 3 1 Piperidinyl Cyclobutanamine in Advanced Organic Synthesis Research

Utilization as a Key Building Block for Complex Molecular Architectures

The rigid, non-planar structure of the cyclobutane (B1203170) ring, combined with the synthetic tractability of the piperidine (B6355638) and amine functionalities, makes 3-(1-piperidinyl)cyclobutane derivatives highly sought-after building blocks for the synthesis of complex molecules. researchgate.netresearchgate.net These scaffolds provide a means to escape the "flatland" of traditional aromatic-heavy compound libraries, introducing valuable three-dimensionality that can lead to improved pharmacological properties. researchgate.net

A notable example is the use of a spirocyclobutyl piperidine trifluoroborate salt, a close analogue of 3-(1-Piperidinyl)cyclobutanamine, as a versatile building block. whiterose.ac.uk This compound serves as a linchpin in a modular synthetic platform designed to elaborate fragment hits in three dimensions. The stability and reactivity of this building block allow for its incorporation into a wide range of complex structures, demonstrating the potential of the 3-(1-piperidinyl)cyclobutane core in constructing novel chemical entities.

The inherent strain of the cyclobutane ring can also be harnessed to drive reactions that lead to more intricate polycyclic systems. nih.gov While not directly involving this compound, the broader chemistry of strained carbocycles suggests its potential as a precursor to a variety of complex molecular frameworks through ring-opening or rearrangement reactions. rsc.org

Role in the Synthesis of Constrained Ring Systems

The 3-(1-piperidinyl)cyclobutane scaffold is intrinsically a constrained ring system. The defined stereochemical relationships between the substituents on the cyclobutane ring allow for the precise positioning of functional groups in three-dimensional space. This is particularly valuable in the design of conformationally restricted analogues of biologically active molecules.

The synthesis of a spirocyclobutyl piperidine building block highlights the creation of a highly constrained spirocyclic system where the piperidine and cyclobutane rings share a common carbon atom. whiterose.ac.uk This type of architecture is of significant interest in medicinal chemistry for its ability to mimic and stabilize specific bioactive conformations. Furthermore, the synthesis of highly substituted cyclobutane-fused ring systems from other precursors, such as N-vinyl beta-lactams, underscores the general interest and feasibility of constructing such constrained motifs.

The development of methods for the stereoselective synthesis of cyclobutanes, for instance, through the contraction of pyrrolidines, further enriches the toolbox for creating diverse and constrained cyclobutane-containing molecules. nih.gov These approaches, while not directly employing this compound, pave the way for the synthesis of its more complex and stereochemically defined derivatives.

Contribution to Novel C-C and C-N Bond Forming Reactions

The functional handles present in 3-(1-piperidinyl)cyclobutane derivatives are amenable to a variety of modern carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are fundamental to the elaboration of the core scaffold into more complex and diverse chemical entities.

A key application is the use of a spirocyclobutyl piperidine trifluoroborate salt in palladium-catalyzed Suzuki-Miyaura cross-coupling and nickel-catalyzed photoredox cross-coupling reactions. whiterose.ac.uk These methods enable the efficient formation of C-C bonds between the cyclobutane core and a wide range of aryl bromides, leading to the synthesis of aryl cyclobutanes. The subsequent N-functionalization of the piperidine moiety demonstrates the formation of new C-N bonds. whiterose.ac.uk

The following table summarizes the types of cross-coupling reactions and subsequent N-functionalizations performed on a spirocyclobutyl piperidine building block, showcasing the utility of this scaffold in C-C and C-N bond formation.

| Reaction Type | Catalyst/Reagents | Bond Formed | Product Class | Reference |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst | C(sp³)–C(sp²) | Aryl cyclobutanes | whiterose.ac.uk |

| Ni-catalyzed Photoredox Cross-Coupling | Ni catalyst, photoredox catalyst | C(sp³)–C(sp²) | Aryl cyclobutanes | whiterose.ac.uk |

| N-Functionalization | Various electrophiles | N–C, N–S | N-acylated, N-sulfonylated piperidines | whiterose.ac.uk |

The broader field of organic synthesis offers a plethora of C-N bond-forming reactions, such as the Buchwald-Hartwig amination, that could be applied to derivatives of this compound. numberanalytics.combeilstein-journals.org These reactions provide powerful tools for introducing further diversity and complexity into molecules based on this scaffold.

Use as a Scaffold for Stereochemical Control in Multi-step Syntheses

The rigid cyclobutane ring of this compound can serve as a stereochemical control element in multi-step syntheses. The predefined spatial arrangement of the substituents on the four-membered ring can direct the approach of reagents in subsequent transformations, leading to high diastereoselectivity.

While specific examples detailing the use of this compound for stereochemical control are not extensively documented, the principles of stereoselective synthesis using chiral scaffolds are well-established. For instance, iridium-catalyzed cyclocondensation reactions have been employed for the stereoselective synthesis of 3,4-disubstituted piperidines, highlighting how a cyclic core can dictate the stereochemical outcome of a reaction. nih.gov

Similarly, the stereospecific synthesis of multisubstituted cyclobutanes from pyrrolidines demonstrates that the stereochemistry of a starting cyclic system can be effectively transferred to the product. nih.gov By analogy, a chiral, enantiomerically pure form of this compound could be a valuable starting material for the asymmetric synthesis of complex molecules, where the cyclobutane core acts as a chiral auxiliary or a rigid scaffold to direct subsequent stereoselective reactions.

Strategic Application in Developing Highly Functionalized Carbocycles and Heterocycles

The this compound scaffold is a versatile starting point for the synthesis of a wide array of highly functionalized carbocycles and heterocycles. The primary amine and the secondary amine of the piperidine ring offer multiple points for derivatization, enabling the construction of diverse molecular libraries.

The synthesis of N-functionalized aryl cyclobutanes from a spirocyclobutyl piperidine building block is a prime example of developing highly functionalized carbocycles. whiterose.ac.uk The initial C-C coupling to introduce an aryl group, followed by N-acylation or N-sulfonylation, leads to molecules with increased complexity and tailored properties.

Furthermore, the primary amine of this compound can be a versatile handle for the construction of various heterocyclic systems. For example, it could react with diketones or their equivalents to form pyrroles or other nitrogen-containing heterocycles. The piperidine nitrogen can also be involved in cyclization reactions to form fused or bridged bicyclic systems. The synthesis of indolizidines and related N-fused heterocycles from saturated cyclic amines provides a conceptual framework for how the piperidine moiety within the 3-(1-piperidinyl)cyclobutane scaffold could be elaborated into more complex heterocyclic architectures. nih.gov

The development of one-pot, three-component syntheses of meta-hetarylanilines from heterocycle-substituted 1,3-diketones showcases the power of building-block-based strategies in constructing complex heterocyclic systems. beilstein-journals.org A similar approach using derivatives of this compound could open avenues to novel classes of functionalized molecules.

Q & A

Q. What are the recommended safety protocols for handling 3-(1-piperidinyl)cyclobutanamine in laboratory settings?

When handling this compound, researchers should adhere to the following protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Ventilation: Ensure adequate airflow to avoid inhalation of vapors or dust.

- Waste Disposal: Segregate chemical waste in designated containers and collaborate with certified waste management services for neutralization or incineration .

- Emergency Measures: Maintain spill kits containing inert absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal.

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

- Nucleophilic Substitution: Reacting cyclobutanamine derivatives with piperidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Reductive Amination: Using sodium cyanoborohydride to couple cyclobutanone with piperidine in methanol, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidinyl protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction yields for piperidinyl-containing cyclobutanamine derivatives?

Key strategies include:

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, or switch to THF for temperature-sensitive reactions .

- Temperature Control: Monitor exothermic reactions with cooling baths to prevent side product formation .

Advanced Research Questions

Q. How do structural modifications to the piperidinyl or cyclobutane rings affect biological activity?

- Piperidinyl Substitutions: Introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor binding affinity in enzyme inhibition assays (e.g., ALDH inhibition in ). Conversely, bulky substituents (e.g., isopropyl) may sterically hinder target interactions .

- Cyclobutane Rigidity: Smaller ring systems like cyclobutane constrain conformational flexibility, potentially improving selectivity for G protein-coupled receptors (GPCRs) .

- Case Study: In Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone), the chlorophenyl group increases hydrophobic interactions with ALDH1A1, while the piperidinyl moiety stabilizes the active site via hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Assay Validation: Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric assays) to rule out methodological bias .

- Structural Elucidation: Use X-ray crystallography or molecular docking to verify binding modes and identify confounding factors (e.g., solvent accessibility in protein pockets) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate datasets from independent studies, focusing on variables like IC₅₀ variability under differing pH or temperature conditions .

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

- In Vitro Models: Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 (CYP) isoforms (e.g., CYP3A4) for metabolic stability .

- In Vivo Studies: Administer the compound to rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and clearance rates .

- Protein Binding: Employ equilibrium dialysis to measure binding to human serum albumin (HSA) and adjust dosing regimens accordingly .

Q. How can computational chemistry aid in the design of this compound derivatives?

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100-ns trajectories to identify stable binding conformations .

- QSAR Modeling: Train models on datasets of analogs to predict logP, pKa, and toxicity profiles. Validate with leave-one-out cross-validation .

- Docking Studies: Use AutoDock Vina to screen virtual libraries against target proteins (e.g., serotonin receptors) and prioritize compounds with ΔG < -8 kcal/mol .

Methodological Tables

Table 1. Key Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Confirm piperidinyl integration | δ 1.4–1.6 (m, 6H, piperidine CH₂), δ 3.2 (t, 2H, N-CH₂) |

| HRMS | Verify molecular formula | [M+H]⁺: m/z 180.1492 (C₁₀H₁₈N₂) |

| HPLC | Assess purity | Retention time: 8.2 min (C18 column, 70:30 H₂O:MeCN) |

Table 2. Comparative Bioactivity of Piperidinyl Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Aldi-4 | ALDH1A1 | 0.45 | |

| 3-(Piperidinyl)-CB | CYP2D6 | 12.3 | |

| Cyclobutane-Pip | 5-HT₂A | 3.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.